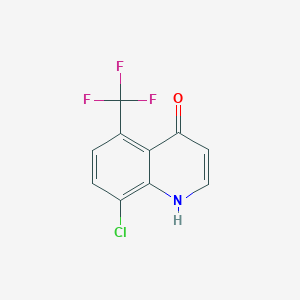

8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one

Descripción

8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one is a halogenated and fluorinated derivative of the quinolin-4(1H)-one scaffold, a structural motif prevalent in bioactive compounds. The quinolin-4(1H)-one core is known for its pharmacological versatility, particularly in antimicrobial and antimalarial agents . This compound features a chlorine substituent at position 8 and a trifluoromethyl group at position 5, which significantly influence its electronic and steric properties. These modifications enhance lipophilicity and metabolic stability, critical for drug-like behavior .

Propiedades

IUPAC Name |

8-chloro-5-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-6-2-1-5(10(12,13)14)8-7(16)3-4-15-9(6)8/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEZRPJEMYMGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C(=O)C=CN2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis often begins with 8-chloroquinoline.

Introduction of Trifluoromethyl Group: A trifluoromethylation reaction is performed using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a base like potassium carbonate (K₂CO₃).

Formation of the Quinolinone: The final step involves the formation of the quinolinone structure, which can be achieved through cyclization reactions under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the production of 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one may involve:

Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH₃) in methanol.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in ethanol.

Substitution: NaOCH₃ in methanol or other nucleophiles in suitable solvents.

Major Products:

Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Recent studies have indicated that derivatives of quinoline compounds, including 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one, exhibit significant anti-cancer properties. Specifically, compounds with a quinoline-4-formamide skeleton have been reported to be effective in the preparation of anti-pancreatic cancer drugs. These compounds inhibit pancreatic cancer cell migration and show promising results in vivo against tumor growth .

Table 1: Summary of Anti-Cancer Studies Involving Quinoline Derivatives

Anti-Malarial Activity

The compound also shows potential as an anti-malarial agent. Research has focused on optimizing 4(1H)-quinolone derivatives to enhance their efficacy against Plasmodium falciparum, the parasite responsible for malaria. The structure-activity relationship (SAR) studies indicate that modifications to the quinolone core can significantly impact their potency and metabolic stability .

Table 2: Structure-Activity Relationships of 4(1H)-Quinolones

| Compound | Modification | EC50 (nM) | Remarks |

|---|---|---|---|

| ELQ-300 | 6-Chloro-7-methoxy | <10 | Highly effective against resistant strains |

| ELQ-271 | Diphenylether side chain | <5 | Superior metabolic stability |

Synthetic Applications

The synthesis of 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one and its derivatives is crucial for developing new pharmaceuticals. Various synthetic routes have been explored, highlighting the compound's versatility in creating analogs with enhanced biological activity.

Case Study: Pancreatic Cancer Inhibition

A study demonstrated that a specific derivative of quinoline could inhibit the migration of pancreatic cancer cells effectively. In vivo experiments showed a significant reduction in tumor volume, suggesting a strong therapeutic potential for this class of compounds .

Case Study: Malaria Treatment Optimization

Research on optimizing antimalarial compounds has led to the development of highly effective derivatives that target mitochondrial functions in Plasmodium. These studies emphasize the importance of structural modifications in enhancing drug efficacy while minimizing resistance .

Mecanismo De Acción

The mechanism of action of 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.

Molecular Targets: Potential targets include DNA, RNA, proteins, and enzymes involved in critical biological pathways.

Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, or metabolic processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

a. 5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one (CAS 1065092-40-1)

- Structural Difference : Bromine replaces chlorine at position 5, while trifluoromethyl remains at position 6.

- However, bromine’s higher polarizability may enhance intermolecular interactions in certain contexts .

- Physicochemical Properties : Molecular weight increases (292.05 g/mol vs. ~285.5 g/mol for the chloro analog), affecting solubility and logP values .

b. 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one (CAS 59108-09-7)

- Structural Difference : Chlorine at position 5, methyl at position 8, and trifluoromethyl at position 2.

- The trifluoromethyl group at position 2 alters electron distribution, possibly diminishing resonance stabilization of the quinolinone core .

Saturated vs. Aromatic Ring Systems

a. 2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one (THQ derivatives)

- Structural Difference: A saturated cyclohexene ring replaces the aromatic quinoline system.

- Impact : Reduced aromaticity decreases π-π stacking interactions with biological targets, often leading to lower potency in antimicrobial assays. However, saturation improves solubility and bioavailability .

Fluorination Patterns and Bioactivity

a. Fluoroquinolones (e.g., Ciprofloxacin)

- Structural Difference: Fluoroquinolones typically feature fluorine at position 6 and a piperazinyl group at position 5.

- Impact: The absence of a piperazine ring in 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one may reduce DNA gyrase inhibition, a hallmark of fluoroquinolone antibiotics. However, the trifluoromethyl group could enhance penetration into hydrophobic bacterial membranes .

Research Implications and Gaps

- Antimicrobial Potential: The trifluoromethyl group may compensate for the lack of a fluoroquinolone’s piperazine ring, warranting enzymatic assays (e.g., DNA gyrase inhibition) .

- Metabolic Stability: Higher logP values compared to hydroxylated analogs (e.g., 5-Chloro-4-hydroxyquinolin-2(1H)-one) suggest improved pharmacokinetics but may increase toxicity risks .

Actividad Biológica

8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, antimalarial, and antiviral properties, supported by various studies and data.

The compound features a quinoline scaffold with a chloro and a trifluoromethyl group that enhances its lipophilicity and reactivity. The molecular formula is C10H6ClF3N, with a molecular weight of approximately 233.61 g/mol. The presence of electron-withdrawing groups like chloro and trifluoromethyl significantly influences its biological interactions.

Antibacterial Activity

8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one exhibits significant antibacterial properties against various strains of bacteria. Studies have shown that it can inhibit bacterial growth effectively:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

The mechanism of action is thought to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . Molecular docking studies have confirmed the binding interactions within the active site of DNA gyrase, suggesting a potential pathway for its antibacterial activity .

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity. It has been tested against common fungal pathogens:

| Fungal Strain | MIC |

|---|---|

| Candida albicans | 15 µg/mL |

| Aspergillus niger | 20 µg/mL |

These results indicate promising antifungal potential, making it a candidate for further development in treating fungal infections.

Antimalarial Activity

Research into the antimalarial effects of quinoline derivatives has highlighted the efficacy of 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one against Plasmodium falciparum, the causative agent of malaria. In vitro studies have reported low nanomolar IC50 values:

| Compound | IC50 (nM) |

|---|---|

| 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one | 25 nM |

The compound appears to target mitochondrial processes in the malaria parasite, disrupting energy production and leading to cell death . Its structural modifications have been shown to enhance potency while reducing resistance development.

Antiviral Activity

Recent studies have also explored the antiviral potential of this compound. It has been tested against various viruses, including influenza and herpes simplex virus:

| Virus | IC50 (µM) |

|---|---|

| Influenza H1N1 | 0.0027 µM |

| Herpes Simplex Virus 1 (HSV-1) | 0.0022 µM |

These findings suggest that the compound may inhibit viral replication through interference with viral entry or replication mechanisms .

Case Studies

Several case studies have documented the therapeutic potential of quinoline derivatives similar to 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one:

- Antibacterial Screening : A study involving a series of synthesized quinoline derivatives showed that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

- Antimalarial Development : The optimization of quinolone-based compounds led to the discovery of derivatives with improved bioavailability and efficacy against resistant strains of Plasmodium falciparum. .

- Antiviral Efficacy : Research on antiviral agents has indicated that compounds similar to 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one could serve as leads for developing treatments against emerging viral threats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.